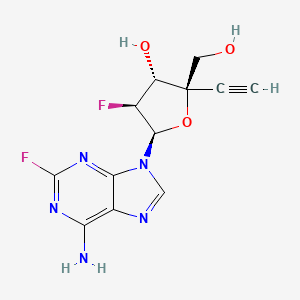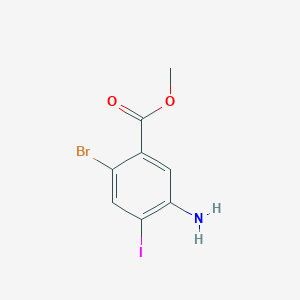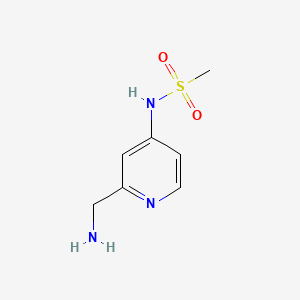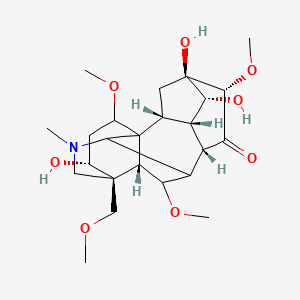
16-Epipyromesaconine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-Epipyromesaconitine: is a natural compound derived from the pyrolysis of Mesaconitine. It has a molecular formula of C24H37NO8 and a molecular weight of 467.55 g/mol . This compound is primarily used for scientific research and is not intended for human consumption.
Preparation Methods
Synthetic Routes and Reaction Conditions: 16-Epipyromesaconitine is obtained through the pyrolysis of Mesaconitine. Pyrolysis involves heating Mesaconitine in the absence of oxygen to break down its structure and form 16-Epipyromesaconitine.
Industrial Production Methods: Currently, there are no large-scale industrial production methods for 16-Epipyromesaconitine, as it is mainly produced for research purposes. The production is typically carried out in specialized laboratories with controlled conditions to ensure the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions: 16-Epipyromesaconitine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and leaving groups.
Major Products Formed:
Oxidation: Oxidation of 16-Epipyromesaconitine can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can produce reduced forms of the compound.
Substitution: Substitution reactions can result in the formation of different substituted derivatives.
Scientific Research Applications
16-Epipyromesaconitine has several scientific research applications, including its use in chemistry, biology, medicine, and industry. It is often used as a reference compound in studies related to alkaloid chemistry and natural product synthesis
Mechanism of Action
The exact mechanism of action of 16-Epipyromesaconitine is not well understood. it is believed to interact with specific molecular targets and pathways in biological systems. Further research is needed to elucidate its precise mechanism and potential therapeutic applications.
Comparison with Similar Compounds
16-Epipyromesaconitine is structurally similar to other alkaloids derived from natural sources. Some similar compounds include:
Mesaconitine: The parent compound from which 16-Epipyromesaconitine is derived.
Aconitine: Another well-known alkaloid with similar structural features.
Echium plantagineum alkaloids: These compounds share some structural similarities with 16-Epipyromesaconitine.
Uniqueness: 16-Epipyromesaconitine is unique due to its specific structural features and the method of its synthesis through pyrolysis. This sets it apart from other similar compounds and makes it a valuable subject for scientific research.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
Molecular Formula |
C24H37NO8 |
|---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
(2R,3S,4R,5R,6S,8S,13R,14R,16S,17S,18R)-4,5,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-7-one |
InChI |
InChI=1S/C24H37NO8/c1-25-8-22(9-30-2)11(26)6-12(31-3)24-10-7-23(29)20(28)13(10)14(16(27)21(23)33-5)15(19(24)25)17(32-4)18(22)24/h10-15,17-21,26,28-29H,6-9H2,1-5H3/t10-,11-,12+,13+,14+,15?,17+,18-,19?,20-,21-,22+,23-,24?/m1/s1 |
InChI Key |
ZKWNBZCZKGJWES-YACDOJBPSA-N |
Isomeric SMILES |
CN1C[C@@]2([C@@H](C[C@@H](C34[C@@H]2[C@H](C(C31)[C@@H]5[C@@H]6[C@H]4C[C@@]([C@@H]6O)([C@@H](C5=O)OC)O)OC)OC)O)COC |
Canonical SMILES |
CN1CC2(C(CC(C34C2C(C(C31)C5C6C4CC(C6O)(C(C5=O)OC)O)OC)OC)O)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


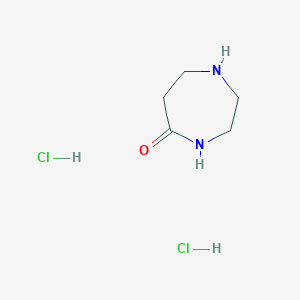
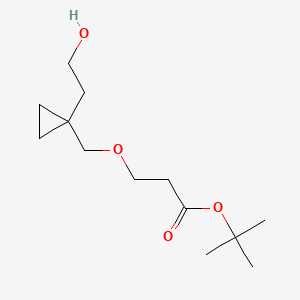

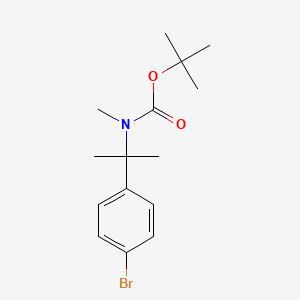
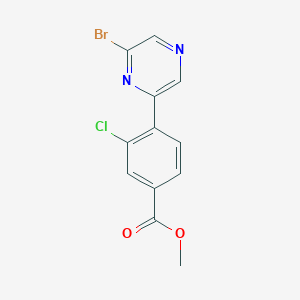
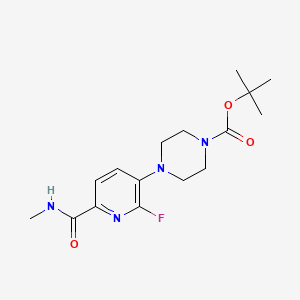

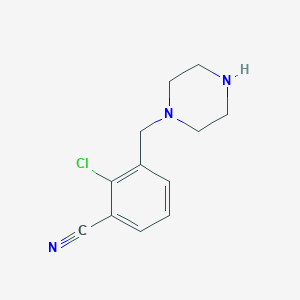
![7H-Pyrido[2,3-c]carbazole](/img/structure/B15363808.png)
![(2-Hydroxyethyl)-[2-hydroxy-2-(4-nitro-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B15363813.png)
